tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate
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Overview
Description
tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate typically involves the reaction of 7-azaspiro[3.5]nonane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity and yield, and implementing safety measures for handling chemicals and by-products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate
- tert-butyl N-{5-azaspiro[3.5]nonan-7-yl}carbamate
- tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamate
Uniqueness
tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate is unique due to its specific spirocyclic structure and the position of the nitrogen atom within the ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(7-azaspiro[3.5]nonan-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPVHPVWMHJMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354950-49-4 |
Source
|
Record name | tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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